molecular formula C21H18ClN5O2 B2532090 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1251630-89-3

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2532090
CAS No.: 1251630-89-3
M. Wt: 407.86
InChI Key: GYMDFUQGIQRROQ-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .


Synthesis Analysis

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .


Molecular Structure Analysis

There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .


Chemical Reactions Analysis

The reaction is efficiently raised by chromium (VI) oxide to afford the product mostly in elevated yields and in quite short reaction times .

Scientific Research Applications

Synthesis and Molecular Docking

A study detailed the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and subjected them to in silico molecular docking screenings towards a target protein. This research aimed at discovering compounds with potential antimicrobial and antioxidant activities, highlighting the importance of such chemical entities in developing new therapeutic agents (Flefel et al., 2018).

Biological Assessment of Fused Heterocyclic 1,2,4-Triazoles

Another study focused on the synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle, demonstrating the potential for these compounds to exhibit interesting biological properties. This research signifies the broader applicability of such compounds in medicinal chemistry, particularly in designing new drugs with specific biological targets (Karpina et al., 2019).

Antiasthma Agents

Research into triazolo[1,5-c]pyrimidines as potential antiasthma agents reveals the capacity of these compounds to act as mediator release inhibitors, underscoring the therapeutic potential of triazolo[4,3-b]pyridazine derivatives in treating asthma and related respiratory conditions (Medwid et al., 1990).

Structural Analysis and Pharmaceutical Importance

A detailed study on the synthesis, structure analysis, and pharmaceutical relevance of pyridazine analogs, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, demonstrates the significant role these compounds play in medicinal chemistry due to their heterocyclic structure and potential pharmacological properties (Sallam et al., 2021).

New Fused Pyrazolo-, Triazolo-, and Other Derivatives

Research into the synthesis of new fused derivatives from pyridazinone and their utility in medicinal chemistry highlights the ongoing exploration of novel chemical entities for their potential use in drug development and therapeutic applications (Shalaby, 2003).

Future Directions

The unique structure of 1,2,4-triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . This suggests that they could be further explored for potential applications in various fields, such as agrochemistry and material chemistry .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-3-8-17(14(2)11-13)23-20(28)12-26-21(29)27-19(25-26)10-9-18(24-27)15-4-6-16(22)7-5-15/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMDFUQGIQRROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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